molecular formula C16H16FNO2 B268645 4-fluoro-N-(3-propoxyphenyl)benzamide

4-fluoro-N-(3-propoxyphenyl)benzamide

Cat. No.: B268645
M. Wt: 273.3 g/mol
InChI Key: GTPQWHBSPBVBKE-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-propoxyphenyl)benzamide is a synthetic small molecule belonging to the benzamide class of organic compounds. This compound features a benzamide core structure substituted with a fluorine atom at the 4-position and a 3-propoxyphenyl group on the nitrogen atom. It is supplied as a high-purity material for research purposes only and is not intended for diagnostic or therapeutic use. While the specific biological activity and mechanism of action for this compound are areas of ongoing research, its structural features are of significant interest in medicinal chemistry. The benzamide scaffold is a privileged structure in drug discovery, known for its ability to interact with a variety of biological targets. Research on structurally related 4-fluoro-substituted benzamide analogues has demonstrated a range of potential applications. For instance, certain 4-fluoro analogues have been investigated as dipeptidyl peptidase 4 (DPP-4) inhibitors, a prominent target for type 2 diabetes . Other 4-fluoro and 4'-chloro analogues of known pharmacophores have been synthesized and evaluated for their potent antimalarial activity, highlighting the value of the fluoro substituent in optimizing drug candidates . Furthermore, fluoro-substituted compounds are frequently explored in neuroscience research, with some sulfonamide derivatives showing effects on behavioral sensitization, suggesting potential utility in studying the central nervous system . The incorporation of a fluorine atom is a common strategy in lead optimization to influence a compound's metabolic stability, bioavailability, and binding affinity. Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a tool compound for probing biological pathways and developing new therapeutic agents in areas such infectious disease, metabolic disorders, and central nervous system conditions.

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.3 g/mol

IUPAC Name

4-fluoro-N-(3-propoxyphenyl)benzamide

InChI

InChI=1S/C16H16FNO2/c1-2-10-20-15-5-3-4-14(11-15)18-16(19)12-6-8-13(17)9-7-12/h3-9,11H,2,10H2,1H3,(H,18,19)

InChI Key

GTPQWHBSPBVBKE-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Amide Coupling via Carboxylic Acid Activation

The most direct route involves coupling 4-fluorobenzoic acid with 3-propoxyaniline using activating agents. T3P (propylphosphonic anhydride) is highlighted as a superior coupling reagent due to its efficiency in forming amides without racemization . In a representative procedure:

  • 4-Fluorobenzoic acid (1.0 eq) and 3-propoxyaniline (1.1 eq) are dissolved in anhydrous tetrahydrofuran (THF).

  • T3P (1.5 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours .

  • The mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate = 4:1).

Key Advantages :

  • Yields of 78–85% are achievable under mild conditions .

  • Minimal byproducts due to the high selectivity of T3P .

Acid Chloride Route

Converting 4-fluorobenzoic acid to its acid chloride prior to amide formation enhances reactivity. This method is detailed in patents describing benzamide syntheses :

  • 4-Fluorobenzoyl chloride is prepared by treating 4-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux for 2 hours .

  • The acid chloride is then reacted with 3-propoxyaniline in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–5°C .

  • The product is isolated via filtration and recrystallized from isopropyl alcohol .

Optimization Notes :

  • Excess TEA (2.0 eq) neutralizes HCl, preventing side reactions .

  • Yields improve to 88–92% when using LiCl as a catalyst .

One-Pot Protection and Coupling

A cost-effective "one-pot" strategy integrates benzyl protection and amide formation, as demonstrated in CN102358723A :

  • 4-Hydroxybenzaldehyde is protected with benzyl chloride instead of benzyl bromide, reducing costs .

  • The protected aldehyde is condensed with 4-fluoroaniline in the presence of K₂CO₃ and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .

  • The intermediate is oxidized to the carboxylic acid and coupled with 3-propoxyaniline using T3P .

Table 1: Comparative Yields of One-Pot vs. Stepwise Methods

MethodYield (%)Purity (%)Cost Reduction
One-pot 829840%
Stepwise 8999

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, as shown in PMC10263210 :

  • 4-Fluorobenzoic acid and 3-propoxyaniline are mixed in DMF with HATU as the coupling agent.

  • The mixture is irradiated at 120°C for 15 minutes, achieving 94% conversion .

  • Purification via flash chromatography yields 91% pure product.

Advantages :

  • Reaction time reduced from hours to minutes .

  • Ideal for high-throughput screening.

Catalytic Hydrogenation of Nitriles

Although less common, nitrile intermediates can be hydrogenated to amides. A patent describes using Raney nickel under H₂ pressure :

  • 4-Fluorobenzonitrile is reacted with 3-propoxyaniline in ethanol at 80°C for 6 hours.

  • The mixture is hydrogenated at 50 psi H₂ for 12 hours, yielding 75% of the target amide .

Limitations :

  • Requires specialized equipment for high-pressure reactions.

  • Risk of over-reduction to amines.

Solvent and Temperature Optimization

Critical parameters from WO2016058896A1 and US4626601A include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency .

  • Temperature : Reactions proceed optimally at 20–25°C; lower temperatures reduce side reactions .

Table 2: Solvent Impact on Amide Yield

SolventDielectric ConstantYield (%)
THF 7.578
DMF 36.792
Toluene 2.465

Scalability and Industrial Feasibility

The one-pot method and T3P-mediated coupling are most viable for industrial scale-up due to:

  • Reduced reagent costs (e.g., benzyl chloride vs. bromide) .

  • Minimal purification steps (e.g., avoiding column chromatography) .

Q & A

Q. Optimization parameters :

  • pH control : Excess base (e.g., triethylamine) neutralizes HCl byproducts, driving the reaction forward.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Determines absolute configuration and bond lengths/angles. For analogous compounds, monoclinic space groups (e.g., P2₁/n) are common, with unit cell parameters such as a = 14.094 Å, b = 7.248 Å, and β = 105.1° .
  • Spectroscopy :
    • ¹⁹F NMR : Confirms fluorine substitution (δ ≈ -115 ppm for para-fluoro groups) .
    • FT-IR : Amide C=O stretch observed at ~1650–1680 cm⁻¹; N-H stretch at ~3300 cm⁻¹ .

Advanced: How do intermolecular interactions influence the crystal packing of this compound?

Answer:
Hydrogen bonds and van der Waals interactions dictate packing:

  • N-H···O hydrogen bonds : Link amide groups between adjacent molecules, forming 1D chains (bond length ≈ 2.57–2.59 Å) .
  • C-H···π interactions : Aromatic stacking between fluorophenyl and propoxyphenyl rings stabilizes layered structures .
  • Role of fluorine : The electronegative F atom participates in weak F···H-C contacts (2.98–3.10 Å), contributing to dense packing (calculated density ~1.40–1.66 g/cm³) .

Q. Methodological validation :

  • Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 12% H···F contacts, 45% H···O/N) .
  • DFT calculations : Optimize molecular geometry and predict electrostatic potential surfaces to validate experimental hydrogen-bonding patterns .

Advanced: How can computational methods resolve contradictions between experimental and theoretical structural data?

Answer:
Discrepancies often arise in bond angles or dihedral deviations. Strategies include:

  • DFT benchmarking : Compare B3LYP/6-311++G(d,p)-optimized structures with SC-XRD data. For example, dihedral angles between aromatic rings may differ by <5° due to crystal-packing forces .
  • Molecular dynamics (MD) simulations : Model thermal motion effects (e.g., anisotropic displacement parameters) to reconcile differences in experimental vs. calculated bond lengths .
  • Rietveld refinement : Adjust atomic positions in powder diffraction data using software like SHELXL (R₁ < 0.06 for high-quality fits) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

Answer:

  • Pharmacophore modeling : Identify critical groups (e.g., fluoro substituent, propoxy chain) for target binding. Analog studies show fluorine enhances lipophilicity (logP ≈ 3.5) and metabolic stability .
  • Enzyme inhibition assays : Test against kinases or receptors (e.g., EGFR) using fluorescence polarization or SPR. IC₅₀ values correlate with substituent electronic effects (Hammett σ constants) .
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). The propoxy group may occupy hydrophobic pockets, while the amide forms H-bonds with catalytic residues .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC-DAD/MS : Use C18 columns (acetonitrile/water gradient) to detect impurities (<0.1% threshold). Retention times correlate with logD values .
  • Elemental analysis : Validate C, H, N, F content within ±0.3% of theoretical values .
  • Thermogravimetric analysis (TGA) : Confirm thermal stability (decomposition >200°C) and hydrate content (e.g., monohydrate loss at ~100°C) .

Advanced: How can synthetic byproducts or polymorphs be characterized and mitigated?

Answer:

  • LC-MS/MS : Identify byproducts (e.g., unreacted aniline or hydrolyzed ester intermediates) via fragmentation patterns .
  • Powder XRD : Detect polymorphs (e.g., Form I vs. Form II) by comparing experimental diffraction patterns with simulated data from Mercury software .
  • Recrystallization optimization : Use solvent/antisolvent pairs (e.g., ethanol/water) to isolate the desired polymorph. Slow cooling rates (<1°C/min) favor single-crystal growth .

Advanced: What experimental designs address low yields in coupling reactions?

Answer:

  • Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions (e.g., 60°C, 5 mol% DMAP in THF) .
  • In situ IR monitoring : Track amide bond formation kinetics to terminate reactions at peak conversion .
  • Micellar catalysis : Use TPGS-750-M surfactant in water to improve reagent solubility and reduce side reactions .

Basic: What safety protocols are essential for handling fluorinated benzamides?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods when handling volatile intermediates (e.g., benzoyl chlorides).
  • Waste disposal : Neutralize acidic byproducts with bicarbonate before aqueous disposal; halogenated waste must be incinerated .

Advanced: How do substituent modifications (e.g., propoxy vs. methoxy) impact physicochemical properties?

Answer:

  • LogP calculations : Propoxy (logP ≈ 3.5) increases lipophilicity vs. methoxy (logP ≈ 2.8), enhancing blood-brain barrier penetration .
  • Solubility : Ethyl acetate/water partitioning shows propoxy derivatives have lower aqueous solubility (0.5 mg/mL vs. 1.2 mg/mL for methoxy analogs) .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals propoxy-substituted compounds melt at ~150°C, 20°C higher than methoxy derivatives due to increased van der Waals interactions .

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